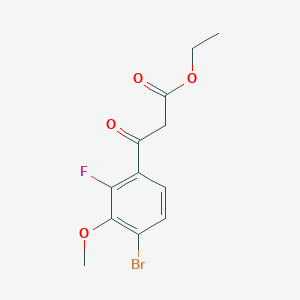

6-Chloro-1-(4-chlorophenyl)-1-oxohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane involves detailed organic synthesis methods, including cyclization reactions and specific conditions to achieve desired structures. While the direct synthesis of this compound is not explicitly detailed, related compounds involve intricate synthetic pathways, showcasing the complexity of synthesizing chlorinated organic molecules (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane has been analyzed through crystallography and NMR spectroscopy. These studies reveal details about bond lengths, angles, and overall conformation, which are crucial for understanding the chemical behavior and reactivity of the molecule (Zheng et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of related chlorinated compounds includes their participation in various chemical reactions, such as electrophilic substitutions and formation of inclusion compounds. The presence of chlorine atoms significantly impacts the reactivity, allowing for specific interactions and transformations (Nassimbeni & Su, 2007).

Aplicaciones Científicas De Investigación

Ion-Transfer Voltammetry

A study by Katano, Tatsumi, & Senda (2004) explored the use of 1,6-dichlorohexane in ion-transfer voltammetry at organic solvent/water interfaces. This research provides insights into the electrochemical behavior of various cations and anions, highlighting its potential in analytical chemistry applications.

Inclusion Compounds and Decomposition Kinetics

Research by Nassimbeni & Su (2007) focused on the inclusion of chlorophenols by certain compounds and examined their structures and kinetics of decomposition. This study is relevant for understanding the interactions and stability of chlorinated compounds in various environments.

Hydrogen Bonding in Anticonvulsants

The study of hydrogen bonding in anticonvulsant enaminones by Kubicki, Bassyouni, & Codding (2000) provides valuable information on the structural aspects of certain pharmaceutical compounds, which could be relevant for drug design and development.

Photolysis Studies

Research by Guizzardi et al. (2001) investigated the generation and reactivity of 4-aminophenyl cation through photolysis, offering insights into photochemical processes and potential applications in photodynamic therapy or photo-initiated chemical synthesis.

Synthesis and Polymerization

A study by Andrianov et al. (1971) on the synthesis and polymerization of certain silacyclohexanes, including chlorophenyl derivatives, contributes to our understanding of novel materials and their potential uses in polymer chemistry.

Propiedades

IUPAC Name |

6-chloro-1-(4-chlorophenyl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENOQTJUTYTSEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622008 |

Source

|

| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-(4-chlorophenyl)-1-oxohexane | |

CAS RN |

188851-40-3 |

Source

|

| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)

![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)